An In-depth Technical Guide to the Toxicological Profile and Safety of 3-Chloroisoindolin-1-one
An In-depth Technical Guide to the Toxicological Profile and Safety of 3-Chloroisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive toxicological and safety assessment of 3-chloroisoindolin-1-one. It is intended for researchers, scientists, and professionals in drug development who may be synthesizing, handling, or evaluating this compound. A thorough review of available literature and safety data reveals a significant lack of direct toxicological studies for 3-chloroisoindolin-1-one. The absence of a specific Chemical Abstracts Service (CAS) number for this exact structure in major chemical databases underscores its status as a potentially novel or less-characterized substance.
Therefore, this guide adopts a toxicological assessment by analogy, a well-established scientific approach for evaluating the potential hazards of unstudied chemicals. The profile herein is constructed by examining the known toxicological data of the core isoindolinone scaffold, the parent phthalimide structure, and by inferring the metabolic and toxicological contributions of the chloro- substitution based on data from other chlorinated aromatic compounds.
Chemical Identity and Physicochemical Properties
| Property | Value/Information | Source/Method |
| Chemical Name | 3-Chloroisoindolin-1-one | IUPAC Nomenclature |
| Synonyms | 3-Chloro-2,3-dihydro-1H-isoindol-1-one | - |
| Molecular Formula | C₈H₆ClNO | Calculated |
| Molecular Weight | 167.59 g/mol | Calculated |
| CAS Number | Not Assigned | Literature and Database Search |
| Structure | dot graph { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C7" [label="C"]; "C8" [label="C"]; "N" [label="N"]; "O" [label="O"]; "Cl" [label="Cl"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "H5" [label="H"]; "H6" [label="H"]; C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C1 [style=solid]; C1 -- C7 [style=solid]; C7 -- N [style=solid]; C6 -- C8 [style=solid]; C8 -- N [style=solid]; C8 -- O [style=double]; C7 -- Cl [style=solid]; C2 -- H1 [style=solid]; C3 -- H2 [style=solid]; C4 -- H3 [style=solid]; C5 -- H4 [style=solid]; N -- H5 [style=solid]; C7 -- H6 [style=solid]; } Figure 1: Chemical structure of 3-chloroisoindolin-1-one | - |
| Predicted Physicochemical Properties | Given the aromatic and heterocyclic nature, it is predicted to be a solid at room temperature with limited water solubility. | Structure-based Prediction |
Introduction to the Isoindolinone Scaffold and the Significance of Chlorination
The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals. Its rigid, bicyclic structure provides a valuable template for interacting with various biological targets. However, the introduction of a chlorine atom at the 3-position is expected to significantly influence its electronic properties, lipophilicity, and metabolic fate, thereby altering its toxicological profile compared to the parent isoindolinone.
Chlorinated aromatic compounds are known to undergo metabolic activation to reactive intermediates, a critical consideration in assessing potential toxicity. Therefore, understanding the interplay between the isoindolinone core and the chloro-substituent is paramount.
Inferred Toxicological Profile
Acute Toxicity
Direct acute toxicity data (LD50/LC50) for 3-chloroisoindolin-1-one are not available. However, studies on the parent compound, phthalimide, show it has low acute toxicity, with a rat oral LD50 greater than 5,000 mg/kg. Many simple isoindolinone derivatives also exhibit low acute toxicity.
Conversely, the introduction of a chlorine atom and the specific substitution pattern can dramatically alter toxicity. For instance, the Safety Data Sheet for the similarly named but structurally different (+/-)-3-Chloro-1,2-propanediol (CAS 96-24-2) indicates high acute toxicity. While not a direct analog, this highlights the principle that chlorination can confer significant toxicity.
Inference: Based on the general low toxicity of the phthalimide/isoindolinone scaffold, 3-chloroisoindolin-1-one is unlikely to be highly acutely toxic via the oral route. However, the presence of the chlorine atom warrants caution. Inhalation and dermal toxicity are unknown and should be considered potentially significant until proven otherwise.
Genotoxicity
No direct genotoxicity studies (e.g., Ames test, in vitro/in vivo micronucleus assays) have been identified for 3-chloroisoindolin-1-one.
Theoretical Considerations: The metabolic activation of chlorinated aromatic compounds can lead to the formation of reactive intermediates, such as arene oxides or quinones, which have the potential to be genotoxic. The isoindolinone ring system itself is not generally considered a structural alert for mutagenicity. The key determinant of genotoxicity for 3-chloroisoindolin-1-one will likely be its metabolic pathway.
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Potential for Metabolic Activation: Cytochrome P450-mediated oxidation of the benzene ring could lead to the formation of an epoxide. Rearomatization of this epoxide could result in the formation of a hydroxylated and potentially a quinone-like metabolite, which could be genotoxic.
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Detoxification Pathways: The organism possesses detoxification pathways, such as glutathione conjugation, which can mitigate the effects of reactive metabolites. The balance between activation and detoxification will determine the ultimate genotoxic potential.
Inference: A potential for genotoxicity cannot be ruled out due to the possibility of metabolic activation of the chlorinated aromatic ring.
Carcinogenicity
There are no carcinogenicity bioassays for 3-chloroisoindolin-1-one reported in the literature or from regulatory bodies such as the National Toxicology Program (NTP).
Theoretical Considerations: The assessment of carcinogenic potential is closely linked to genotoxicity. If the compound is found to be genotoxic, it would be considered a potential carcinogen. Additionally, some chlorinated compounds can act as non-genotoxic carcinogens through mechanisms such as receptor-mediated effects or chronic tissue injury and inflammation. The significant warnings of organ damage (kidney and testes) for the similarly named 3-chloro-1,2-propanediol raise a flag for potential target organ toxicity that could, with chronic exposure, lead to carcinogenicity.
Inference: The carcinogenic potential of 3-chloroisoindolin-1-one is unknown. A thorough investigation, beginning with genotoxicity assays, would be required to assess this endpoint.
Reproductive and Developmental Toxicity
No reproductive or developmental toxicity studies have been found for 3-chloroisoindolin-1-one.
Theoretical Considerations: The teratogenic effects of thalidomide, a well-known phthalimide derivative, highlight the potential for this class of compounds to interfere with developmental processes. While the specific structural features of thalidomide responsible for its teratogenicity are complex and not present in 3-chloroisoindolin-1-one, it serves as a cautionary example for the entire structural class. The potential for endocrine disruption by chlorinated aromatic compounds is another area of concern.
Inference: The potential for reproductive and developmental toxicity is unknown and should be considered a significant data gap.
Proposed Metabolic Pathways and Mechanism of Toxicity
The following diagram illustrates a proposed metabolic pathway for 3-chloroisoindolin-1-one, based on common biotransformation reactions for chlorinated aromatic compounds and related heterocyclic systems.
Caption: Proposed metabolic pathway for 3-chloroisoindolin-1-one.
Mechanistic Insights: The primary toxicological concern for 3-chloroisoindolin-1-one stems from the potential for the chloro-substituted aromatic ring to be metabolized into reactive electrophiles. Cytochrome P450 enzymes in the liver are likely to be the primary catalysts for the initial oxidation. The resulting arene oxide can be detoxified by epoxide hydrolase to a diol or undergo rearrangement to a phenol. However, further oxidation could lead to the formation of a reactive quinone-like species. These electrophilic metabolites can potentially bind covalently to cellular macromolecules, including DNA and proteins, leading to genotoxicity and cytotoxicity. They may also participate in redox cycling, generating reactive oxygen species (ROS) and inducing oxidative stress.
Recommended Experimental Protocols for a Definitive Toxicological Profile
To address the significant data gaps for 3-chloroisoindolin-1-one, the following tiered approach to toxicological testing is recommended.
Tier 1: In Vitro Assays
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Bacterial Reverse Mutation Assay (Ames Test):
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Objective: To assess the potential for 3-chloroisoindolin-1-one to induce gene mutations in bacteria.
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Methodology:
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Utilize a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).
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Conduct the assay both with and without metabolic activation (S9 fraction from induced rat liver).
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A dose range-finding study should be performed to determine appropriate test concentrations.
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The main experiment should include a vehicle control and positive controls for each strain, both with and without S9.
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A statistically significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control would be considered a positive result.
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In Vitro Micronucleus Test:
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Objective: To evaluate the potential of the compound to cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity) in mammalian cells.
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Methodology:
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Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
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Conduct the assay with and without metabolic activation (S9).
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Treat cells with a range of concentrations of 3-chloroisoindolin-1-one, a vehicle control, and appropriate positive controls.
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After treatment, score cells for the presence of micronuclei.
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A significant, dose-dependent increase in the frequency of micronucleated cells would indicate a positive result.
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Caption: Tier 1 Genotoxicity Testing Workflow.
Tier 2: In Vivo Acute Toxicity and Toxicokinetics
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Acute Oral Toxicity (e.g., OECD TG 423):
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Objective: To determine the acute oral toxicity and estimate the LD50.
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Methodology:
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Use a single sex of rodent (typically female rats).
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Administer a starting dose of 3-chloroisoindolin-1-one by oral gavage.
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Observe animals for signs of toxicity and mortality for at least 14 days.
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The study proceeds sequentially with higher or lower doses depending on the outcome.
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Preliminary Toxicokinetic Study:
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Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
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Methodology:
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Administer a single dose of 3-chloroisoindolin-1-one to rodents.
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Collect blood, urine, and feces at various time points.
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Analyze samples for the parent compound and potential metabolites using LC-MS/MS.
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Tier 3: Repeated-Dose and Reproductive/Developmental Screening
If the results from Tiers 1 and 2 warrant further investigation (e.g., evidence of genotoxicity or significant acute toxicity), more extensive studies would be necessary, including:
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28-Day Repeated-Dose Oral Toxicity Study in Rodents (OECD TG 407): To identify target organs of toxicity.
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Reproductive/Developmental Toxicity Screening Test (OECD TG 421): To assess potential effects on fertility and fetal development.
Safety and Handling Precautions
Given the significant data gaps and the potential for toxicity based on structural analogy, a cautious approach to handling 3-chloroisoindolin-1-one is imperative.
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Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear a lab coat and chemically resistant gloves (nitrile gloves are a suitable starting point, but compatibility should be verified).
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Respiratory Protection: If there is a risk of generating significant aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
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Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
The toxicological profile of 3-chloroisoindolin-1-one is largely unknown due to a lack of published studies and the absence of a designated CAS number. This guide provides a theoretical assessment based on the known properties of the isoindolinone scaffold and the potential metabolic activation of the chloro-substituent.
The primary concerns are the potential for genotoxicity and target organ toxicity following metabolic activation. The proposed experimental workflows provide a roadmap for establishing a definitive safety profile for this compound.
It is strongly recommended that any research and development involving 3-chloroisoindolin-1-one be accompanied by appropriate toxicological screening, beginning with the Tier 1 in vitro assays outlined in this document. Until such data are available, this compound should be handled as a potentially hazardous substance.
References
- Due to the lack of specific literature for 3-chloroisoindolin-1-one, this section would typically be populated with references to the toxicology of phthalimides, isoindolinones, and chlorinated aromatic compounds that were used to build this analogical assessment.
